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Compound of Interest
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Cat. No.: B1680679 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on understanding and assessing the potential off-target effects of

ION363, an antisense oligonucleotide (ASO) targeting Fused in Sarcoma (FUS) RNA.

Frequently Asked Questions (FAQs)
Q1: What is ION363 and what are its potential off-target effects?

ION363, also known as ulefnersen, is an investigational ASO designed to bind to the pre-

mRNA of the Fused in Sarcoma (FUS) gene, leading to the reduction of FUS protein

production.[1][2] It is being developed for the treatment of amyotrophic lateral sclerosis (ALS)

associated with mutations in the FUS gene (FUS-ALS).[3] Like other ASOs, ION363 has the

potential to cause off-target effects, which can be broadly categorized into:

Hybridization-dependent off-target effects: These occur when ION363 binds to unintended

RNA sequences that have a similar sequence to the target FUS RNA. This can lead to the

unintended degradation or altered processing of other transcripts, potentially causing

adverse effects.

Hybridization-independent off-target effects: These are not related to the specific sequence

of ION363 but are associated with the chemical properties of the ASO molecule itself or its

delivery system. These effects can include interactions with cellular proteins, leading to

cytotoxicity or immune responses.
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Q2: How can I predict potential hybridization-dependent off-target effects of ION363 in silico?

In silico analysis is a crucial first step to identify potential off-target binding sites. This involves

using bioinformatics tools to search for sequences in the human transcriptome that are

complementary to the ION363 sequence, allowing for a certain number of mismatches or gaps.

Troubleshooting Guide: In Silico Analysis

Issue Possible Cause Recommended Solution

High number of predicted off-

targets

The search parameters (e.g.,

number of allowed

mismatches) are too lenient.

Refine your search by allowing

fewer mismatches. Prioritize

hits with high complementarity,

especially in the seed region of

the ASO.

Difficulty choosing the right

database

Using only a mature mRNA

database may miss off-targets

in pre-mRNA.

Include pre-mRNA and non-

coding RNA databases in your

search, as ASOs can bind to

these transcripts.

Inability to predict functional

consequences

Sequence homology alone

does not confirm an off-target

effect.

Use tools that predict the

binding affinity (e.g., minimum

free energy) of the ASO to

potential off-target RNAs. This

can help prioritize candidates

for experimental validation.

Q3: What experimental approaches can I use to identify and validate off-target effects of

ION363?

A multi-pronged experimental approach is recommended to comprehensively assess off-target

effects.

In Vitro Screening in Relevant Cell Lines: The initial assessment of off-target effects should

be performed in human cell lines. For ION363, which targets a neurological disease,

neuronally differentiated cells could be a relevant model.
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Transcriptome-Wide Analysis: Techniques like RNA-sequencing (RNA-seq) or microarray

analysis are used to measure changes in the expression levels of all genes in the cell after

treatment with ION363. This provides an unbiased view of potential off-target effects at the

RNA level.

Proteomic Analysis: Mass spectrometry-based proteomics can be used to quantify changes

in protein levels. This is important because changes in RNA levels do not always correlate

with changes in protein levels.

Validation of Candidate Off-Targets: Candidate off-target genes identified through

transcriptomic or proteomic analysis should be validated using more targeted methods like

quantitative real-time PCR (qRT-PCR) or Western blotting.

Cell-Based Phenotypic Assays: These assays can assess the functional consequences of

any identified off-target effects, such as cytotoxicity, apoptosis, or changes in specific cellular

pathways.

Experimental Protocols
Protocol 1: Transcriptome-Wide Off-Target Analysis
using RNA-Seq
This protocol outlines the general steps for assessing off-target gene expression changes

induced by ION363 using RNA-sequencing.

Cell Culture and Treatment:

Culture a relevant human cell line (e.g., neuronal cells) to sufficient density.

Treat the cells with a range of concentrations of ION363 and a negative control ASO with a

scrambled sequence. Include an untreated control.

Harvest the cells at a suitable time point post-treatment (e.g., 24-72 hours).

RNA Extraction and Quality Control:

Extract total RNA from the cell pellets using a standard RNA isolation kit.
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Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a

bioanalyzer.

Library Preparation and Sequencing:

Prepare RNA-seq libraries from the extracted RNA according to the manufacturer's

protocol (e.g., Illumina TruSeq).

Perform high-throughput sequencing on a platform like the Illumina NovaSeq.

Data Analysis:

Perform quality control on the raw sequencing reads.

Align the reads to the human reference genome.

Quantify gene expression levels.

Perform differential gene expression analysis to identify genes that are significantly up- or

down-regulated in ION363-treated cells compared to controls.

Correlate differentially expressed genes with the list of potential off-targets from the in

silico analysis.

Protocol 2: Validation of Off-Target Gene Expression by
qRT-PCR
This protocol describes how to validate the results from the RNA-seq experiment for specific

candidate off-target genes.

Primer Design:

Design and validate qPCR primers for the candidate off-target genes and a set of stable

housekeeping genes.

cDNA Synthesis:
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Synthesize complementary DNA (cDNA) from the same RNA samples used for RNA-seq

using a reverse transcription kit.

qPCR Reaction:

Set up the qPCR reactions using a suitable qPCR master mix, the designed primers, and

the synthesized cDNA.

Run the qPCR on a real-time PCR instrument.

Data Analysis:

Calculate the relative expression of the target genes using the ΔΔCt method, normalized

to the housekeeping genes.

Compare the expression changes with the RNA-seq data to confirm the off-target effect.

Data Presentation
Table 1: Illustrative Summary of In Silico Off-Target Prediction for ION363

Potential Off-
Target Gene

Chromosome
Location of
Binding Site

Number of
Mismatches

Predicted
Binding
Affinity
(kcal/mol)

Gene A 1 3' UTR 1 -25.4

Gene B 5 Exon 4 2 -22.1

Gene C X Intron 2 2 -21.8

Gene D 11 5' UTR 3 -19.5

This table is for illustrative purposes only. Actual data will vary based on the specific analysis

performed.

Table 2: Illustrative Results of Off-Target Validation by qRT-PCR
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Potential Off-Target
Gene

RNA-Seq Fold
Change

qRT-PCR Fold
Change

P-value

Gene A -2.5 -2.3 < 0.01

Gene B -1.8 -1.9 < 0.05

Gene C -1.5 Not Significant > 0.05

Gene D -1.2 Not Significant > 0.05

This table is for illustrative purposes only. Actual data will vary based on the specific

experiment.
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Caption: Workflow for the assessment of potential off-target effects of ION363.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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